CYP4B1 Dependency: 4-Ipomeanol Bioactivation in Cyp4b1 Null Mice Versus Wild-Type
Genetic ablation of Cyp4b1 reduces in vitro bioactivation of 4-ipomeanol by greater than 90% and completely abolishes pulmonary lesions in vivo, establishing CYP4B1 as the critical enzyme for IPO activation [1].
| Evidence Dimension | In vitro IPO bioactivation rate |
|---|---|
| Target Compound Data | Cyp4b1 (+/+) microsomes: baseline bioactivation rate |
| Comparator Or Baseline | Cyp4b1 (-/-) microsomes: <10% of wild-type rate |
| Quantified Difference | >90% reduction in bioactivation |
| Conditions | Pulmonary and renal microsomes from male Cyp4b1 null versus wild-type mice |
Why This Matters
This genetic evidence confirms 4-IPO as the validated substrate for CYP4B1-dependent experimental systems, unlike analogs that may be metabolized by alternative P450 isoforms.
- [1] Parkinson OT, Liggitt HD, Kelly EJ, et al. Generation and characterization of a Cyp4b1 null mouse and the role of CYP4B1 in the activation and toxicity of ipomeanol. Toxicol Sci. 2013;134(2):243-250. doi:10.1093/toxsci/kft123 View Source
